2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile
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Overview
Description
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is a chemical compound with the molecular formula C10H10INO2 It is characterized by the presence of an iodo group and two methoxy groups attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile typically involves the iodination of 4,5-dimethoxyphenylacetonitrileThe reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodo group, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may contribute to the development of new drugs with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Lacks the iodo group, making it less reactive in certain substitution and coupling reactions.
2-(4-Iodo-2,5-dimethoxyphenyl)acetonitrile: Similar structure but with different positions of the iodo and methoxy groups, leading to different reactivity and applications.
Uniqueness
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
Properties
Molecular Formula |
C10H10INO2 |
---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
2-(3-iodo-4,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10INO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3H2,1-2H3 |
InChI Key |
XLMVDHZDIMWDCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)I)OC |
Origin of Product |
United States |
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